Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)

2,4,7-Trichloropyrido[2,3-d]pyrimidine structure
938443-20-0 structure
Product Name:2,4,7-Trichloropyrido[2,3-d]pyrimidine
CAS 번호:938443-20-0
MF:C7H2Cl3N3
메가와트:234.469877719879
MDL:MFCD11109463
CID:796680
PubChem ID:37819133
Update Time:2025-10-25

2,4,7-Trichloropyrido[2,3-d]pyrimidine 화학적 및 물리적 성질

이름 및 식별자

    • 2,4,7-Trichloropyrido[2,3-d]pyrimidine
    • Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-
    • 2,4,7-trichloro-pyrido[2,3-d]pyrimidine
    • zlchem 38
    • PubChem20630
    • C7H2Cl3N3
    • QC-8
    • ZLB0025
    • DNFDLCRLLQVUQK-UHFFFAOYSA-N
    • RW3233
    • 6004AC
    • PB20564
    • FCH1402532
    • SY011612
    • AM807611
    • ST2403652
    • AX8158866
    • AB0080808
    • 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)
    • MFCD11109463
    • J-507091
    • EN300-3253335
    • Z1269166412
    • SCHEMBL1216985
    • A844720
    • DTXSID00653353
    • CS-B0238
    • 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR
    • AS-41727
    • 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine
    • PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-
    • AKOS015850445
    • AC-24556
    • DB-079720
    • 938443-20-0
    • MDL: MFCD11109463
    • 인치: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H
    • InChIKey: DNFDLCRLLQVUQK-UHFFFAOYSA-N
    • 미소: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1

계산된 속성

  • 정밀분자량: 232.93100
  • 동위원소 질량: 232.931
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 192
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 38.7
  • 소수점 매개변수 계산 참조값(XlogP): 3.7

실험적 성질

  • 밀도: 1.685
  • 융해점: Not available
  • 비등점: 316.4±42.0℃ at 760 mmHg
  • 플래시 포인트: Not available
  • 굴절률: 1.688
  • PSA: 38.67000
  • LogP: 2.98500
  • 증기압: Not available

2,4,7-Trichloropyrido[2,3-d]pyrimidine 보안 정보

2,4,7-Trichloropyrido[2,3-d]pyrimidine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

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    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

2,4,7-Trichloropyrido[2,3-d]pyrimidine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
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Alichem
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2,4,7-Trichloropyrido[2,3-d]pyrimidine
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Alichem
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2,4,7-Trichloropyrido[2,3-d]pyrimidine
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Matrix Scientific
070083-250mg
2,4,7-Trichloropyrido[2,3-d]pyrimidine, 95%
938443-20-0 95%
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$115.00 2023-09-08
Matrix Scientific
070083-1g
2,4,7-Trichloropyrido[2,3-d]pyrimidine, 95%
938443-20-0 95%
1g
$288.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ML660-100mg
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2,4,7-Trichloropyrido[2,3-d]pyrimidine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ;  3 h, reflux
참조
Preparation of heterocycles as mTOR inhibitors
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  100 °C
참조
Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014
Pike, Kurt G.; Malagu, Karine; Hummersone, Marc G.; Menear, Keith A.; Duggan, Heather M. E.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216

합성 방법 3

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  rt → 70 °C; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  2.5 h, rt → 100 °C
참조
Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ;  2.5 h, 100 °C
참조
Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer
, China, , ,

합성 방법 5

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  25 °C; 0.5 h, 70 °C; 70 °C → 25 °C
1.2 Reagents: Phosphorus oxychloride ;  25 °C; 3 h, 100 °C
참조
Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus trichloride ;  rt; 2 h, 10 °C
참조
Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  rt; 2 h, 100 °C
참조
Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
참조
Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer.
, United States, , ,

합성 방법 9

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ;  3 h, reflux
참조
Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  2.5 h, rt → 100 °C
참조
Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, United States, , ,

합성 방법 11

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  rt; 30 min, rt → 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  2.5 h, rt → 100 °C
참조
2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  30 min, 70 °C; cooled
1.2 Reagents: Phosphorus oxychloride ;  4 h, 110 °C
참조
Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, China, , ,

합성 방법 13

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ;  70 °C → rt; 2 h, rt → 100 °C
참조
Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  rt; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  3 h, 100 °C; cooled
참조
Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors
, World Intellectual Property Organization, , ,

2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials

2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products

2,4,7-Trichloropyrido[2,3-d]pyrimidine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine
주문 번호:A946785
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:55
가격 ($):512.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine
A946785
순결:99%
재다:5g
가격 ($):512.0
Email